(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide is a chiral acetamide derivative characterized by its (S)-configured amino group, a 2-bromo-substituted benzyl moiety, and an N-methyl substituent. These compounds belong to a class of amino-acetamides studied for their roles in medicinal chemistry, particularly as inhibitors of bacterial enzymes like aminoacyl-tRNA synthetases (e.g., LeuRS) . The bromo substituent at the 2-position of the benzyl group distinguishes it from other analogs, influencing steric, electronic, and pharmacokinetic profiles.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKCCYKHBGRRB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation and Bromination Sequence
A foundational strategy derives from methodologies developed for structurally analogous N-benzyl bromopropionamide derivatives. As demonstrated in the synthesis of N-benzyl-2-bromo-3-methoxypropionamide, a three-step process proves effective:
-
Amidation : Diacrylic anhydride reacts with benzylamine in aprotic solvents (e.g., THF or DMF) to form N-benzylacrylamide.
-
Bromination : N-benzylacrylamide undergoes electrophilic addition with bromine, yielding N-benzyl-2,3-dibromopropionamide.
-
Selective Methoxylation : Treatment with methanol and a base (e.g., K₂CO₃) replaces the 3-position bromine with a methoxy group.
For the target compound, adapting this sequence would require substituting methanol with methylamine to introduce the N-methyl group while retaining the 2-bromo substituent.
Table 1: Reaction Conditions for Key Steps
Stereochemical Control via Chiral Resolution
Achieving the (S)-configuration necessitates enantioselective synthesis or resolution. Patent US8946476B2 describes racemization protocols for similar amino acid derivatives, where optically enriched intermediates undergo base-mediated equilibration. For example:
-
(S)-2-Acetamido-N-benzyl-3-methoxypropionamide is treated with sodium methoxide in methanol at 50–60°C, inducing partial racemization.
-
Chiral chromatography (e.g., simulated moving bed chromatography) then isolates the desired (S)-enantiomer.
Applying this to (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide would require protecting the amino group during racemization to prevent side reactions.
Intermediate Characterization and Optimization
Critical Intermediates
-
N-Benzylacrylamide : Characterized by ¹H NMR (DMSO-d₆) δ 7.25–7.36 (5H, m, Ar–H), 6.93 (1H, s, NH), 4.44 (2H, m, CH₂).
-
N-Benzyl-2,3-dibromopropionamide : Key intermediate with bromine reactivity confirmed via ¹³C NMR δ 42.8 (C-Br), 168.0 (C=O).
Table 2: Analytical Data for N-Benzyl-2-bromo-3-hydroxypropanamide
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.33 (1H, OH), 4.12 (1H, t) |
| ¹³C NMR (CDCl₃) | δ 63.3 (C-OH), 137.3 (C-Br) |
| MS (ESI+) | m/z 271.15 [M+H]⁺ |
Solvent and Catalytic Effects
-
Polar aprotic solvents (DMF, NMP) enhance reaction rates in amidation and bromination steps by stabilizing transition states.
-
Pd-C hydrogenation effectively reduces azide intermediates to amines without epimerization, as shown in the synthesis of (2R)-2-amino-N-benzyl-3-hydroxypropanamide.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
The primary application of (S)-2-amino-N-(2-bromo-benzyl)-N-methyl-propionamide lies in its anticonvulsant activity. Research indicates that compounds structurally related to this compound exhibit pronounced anticonvulsant effects in animal models. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have shown efficacy in maximal electroshock seizure (MES) tests, with some exhibiting better protective indices compared to established antiepileptic drugs like phenytoin and lacosamide .
Table 1: Anticonvulsant Efficacy of Related Compounds
| Compound Name | MES ED50 (mg/kg) | Comparison with Phenytoin |
|---|---|---|
| This compound | TBD | TBD |
| Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropionamide | 9.5 | Reference |
| Other derivatives | 8.9 - 13 | Superior |
Structure-Activity Relationships (SAR)
Studies on the SAR of this compound reveal that modifications at the benzyl position significantly affect anticonvulsant activity. The presence of electron-withdrawing groups at the 4'-position has been linked to increased efficacy, while electron-donating groups tend to diminish activity . This insight is critical for the rational design of new derivatives aimed at enhancing therapeutic effects.
Therapeutic Potential Beyond Epilepsy
In addition to its anticonvulsant properties, there is potential for this compound in treating other neurological conditions characterized by hyperexcitability, such as neuropathic pain and anxiety disorders. Its structural analogs have shown promise in models reflecting chronic inflammatory pain and other neuropathic conditions, indicating a broader therapeutic application .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various animal models:
- Case Study 1 : A study evaluating the effects of N-substituted derivatives in rodent models demonstrated that specific substitutions at the benzyl position significantly enhanced seizure protection compared to standard treatments .
- Case Study 2 : Research on pharmacokinetics revealed that certain derivatives exhibited favorable absorption and distribution profiles, making them suitable candidates for further clinical development .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the chiral center can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide with its closest analogs based on substituent type, position, and molecular properties:
Key Observations :
- Halogen Effects: Bromine’s larger atomic radius (vs.
- Substituent Position : The 2-position (ortho) in bromo/fluoro analogs may influence conformational flexibility and enzyme binding compared to 3-position (meta) derivatives .
- N-Alkyl Groups : Methyl groups (as in the target compound) reduce steric bulk compared to ethyl derivatives, possibly improving metabolic stability .
Biological Activity
(S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a brominated benzyl moiety, and a propionamide backbone. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₃H₁₈BrN₂O. The presence of the bromine atom enhances its reactivity and potential biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Amino group, bromo-substituted benzyl, propionamide backbone | Chiral nature enhances specificity in biological interactions |
| (S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide | Similar structure with isopropyl group | Variation in lipophilicity affecting absorption |
| (R)-2-Amino-N-(4-methylbenzyl)-N-methyl-propionamide | Methyl group instead of bromo | Differences in biological activity due to structural variations |
The mechanism of action for this compound involves its interaction with various molecular targets within the body. It can act as an enzyme inhibitor , modulating the activity of specific enzymes by binding to their active sites or altering their conformations. This inhibition can disrupt biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth through interference with metabolic processes.
- Antitumor Activity : Research indicates that certain analogs exhibit cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
Research studies have demonstrated the biological activity of this compound through various assays:
- Antimicrobial Assays :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results for potential therapeutic applications.
| Bacterial Strain | MIC Value (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| S. aureus | 0.0098 |
| C. albicans | 0.039 |
- Cytotoxicity Studies :
- In vitro studies on various cancer cell lines indicated that the compound has cytotoxic properties, particularly against leukemia and solid tumors.
- The mechanism involved S-phase arrest in the cell cycle, preventing further proliferation of cancer cells.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity:
- A study on bromopropionylamino-benzamides showed potent cytotoxicity against Molt-3 leukemia cells at concentrations below 6.5 µM, indicating that structural features significantly influence efficacy .
- Another investigation into N-substituted benzyl propionamides highlighted that variations in halogen substitution led to differing levels of anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using 2-bromo-benzylamine and a chiral propionamide precursor. Protecting groups (e.g., Boc) are often used to preserve stereochemistry during amide bond formation. Purification typically involves recrystallization or column chromatography. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., HOBt/EDCI for coupling). Reaction progress is monitored via TLC or LC-MS .
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers. Polarimetry can corroborate optical rotation ([α]D²⁵ ≈ +15° to +25°, depending on solvent). Comparative analysis with racemic mixtures via ¹H NMR in chiral shift reagents (e.g., Eu(hfc)₃) is also effective .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the N-methyl singlet (δ ~2.8–3.1 ppm), benzyl aromatic protons (δ ~7.2–7.6 ppm), and the chiral center’s α-proton (δ ~3.5–4.0 ppm).
- IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~298–300 for C₁₁H₁₄BrN₂O⁺) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during X-ray diffraction analysis be resolved?
- Methodological Answer : Use SHELX (for structure solution/refinement) and ORTEP-III (for visualization) to analyze unit cell parameters and thermal ellipsoids. For ambiguous electron density maps, iterative refinement with restraints (e.g., bond lengths/angles from similar structures) improves accuracy. High-resolution data (d < 0.8 Å) and twinning detection (via PLATON) mitigate errors. Reference analogs like N-[2-(2-Bromobenzylamino)phenyl]-N-butyl-formamide (a = 8.7067 Å, b = 10.8208 Å, c = 19.7480 Å, α = 87.18°, β = 82.62°, γ = 66.71°) .
Q. What strategies address low yields in stereoselective synthesis?
- Methodological Answer :
- Catalyst Screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s thiourea) enhance enantiomeric excess (ee > 90%).
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor transition-state stabilization.
- Kinetic Control : Lower temperatures (−20°C to 0°C) reduce racemization. Validate via chiral HPLC .
Q. How are computational methods applied to predict the compound’s reactivity or binding properties?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software optimizes geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites.
- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., enzyme active sites) using crystal structures from the PDB.
- ADMET Prediction : SwissADME estimates solubility (LogP ~1.5–2.5) and bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and IR data for amide bond confirmation?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, DMSO-d₆ can broaden amide N-H signals. Cross-validate via:
- 2D NMR (HSQC/HMBC) : Correlate carbonyl carbons (δ ~170–175 ppm) with adjacent protons.
- Variable Temperature NMR : Heating to 60°C reduces rotational barriers, sharpening split signals.
- X-ray Diffraction : Resolves bond lengths (C-N ~1.33 Å, C=O ~1.23 Å) unambiguously .
Q. What experimental controls ensure reproducibility in biological activity assays?
- Methodological Answer :
- Positive/Negative Controls : Compare with known agonists/antagonists (e.g., histamine receptor ligands in ).
- Dose-Response Curves : IC₅₀ values derived from triplicate experiments (n = 3) with error bars < 10%.
- Blind Assays : Mask compound identity during enzymatic (e.g., fluorogenic substrates) or cellular assays (e.g., luciferase reporters) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
